molecular formula C6H4Cl2O2S B1218429 2-Chlorobenzenesulfonyl chloride CAS No. 2905-23-9

2-Chlorobenzenesulfonyl chloride

Cat. No.: B1218429
CAS No.: 2905-23-9
M. Wt: 211.06 g/mol
InChI Key: KMVZDSQHLDGKGV-UHFFFAOYSA-N
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Description

Safety and Hazards

2-Chlorobenzenesulfonyl chloride is classified as a flammable liquid and a skin corrosive . It causes severe skin burns and eye damage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish .

Future Directions

While specific future directions for 2-Chlorobenzenesulfonyl chloride are not mentioned in the search results, it is used as a starting material in various chemical syntheses . This suggests that its use will continue to be important in the development of new chemical compounds and reactions.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chlorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophilic sites on biomolecules or other chemical species, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives .

Properties

IUPAC Name

2-chlorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVZDSQHLDGKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074731
Record name Benzenesulfonyl chloride, 2-chloro-
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Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-23-9
Record name 2-Chlorobenzenesulfonyl chloride
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Record name 2-Chlorobenzenesulfonyl chloride
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Record name 2905-23-9
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Record name Benzenesulfonyl chloride, 2-chloro-
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Record name Benzenesulfonyl chloride, 2-chloro-
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Record name 2-chlorobenzenesulphonyl chloride
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Record name 2-Chlorobenzenesulfonyl chloride
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Synthesis routes and methods I

Procedure details

24.6 g (170 mmol) of 4-chloro-1,2-benzenediol are added while stirring, under nitrogen, to a solution of 28.8 g (163 mmol) of 2-chlorobenzenesulphinic acid (obtained by the reduction of 2-chlorobenzenesulphonyl chloride with sodium sulphite) in 163 ml of 1N sodium hydroxide solution. In the course of 40 minutes there is added dropwise thereto, at room temperature, a solution of 82 g (240 mmol) of potassium hexacyanoferrate (II) and 150 g of sodium acetate trihydrate in 300 ml of water. The solution becomes turbid and an oil forms which, after stirring for 2 hours, crystallises. The reaction mixture is extracted three times with ethyl acetate. The organic phases are washed with water and saturated sodium chloride solution, dried and concentrated by evaporation. The crude brown crystals are dissolved in warm isopropanol and treated with activated carbon. The solution is filtered, concentrated to 200 ml, added dropwise to 800 ml of ice-cold water and stirred for 2 hours while cooling with ice. The white suspension is filtered with suction, and the filtration residue is washed with water and dried, yielding 4-chloro-5-(2-chlorophenylsulphonyl)-1,2-benzenediol in the form of white crystals having a melting point of 226°-229°.
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step Two
Quantity
28.8 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In an analogous manner to Example 1F, step 1Q 1-[(2-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine was prepared from 1-(3,5-dichloro-4-pyridyl)piperazine (0.1 g, 0.43 mmol) and 2-chlorobenzene sulfonyl chloride (59% yield).
Name
1-[(2-chlorophenyl)sulfonyl]-4-(3,5-dichloropyridin-4-yl)piperazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 2-Chlorobenzenesulfonyl chloride and how has it been studied?

A1: this compound has been investigated using electron diffraction and quantum-chemical calculations. [] While the specific molecular formula and weight aren't mentioned in the abstracts, these can be deduced from the chemical name and standard atomic weights. The electron diffraction study likely provided insights into the spatial arrangement of atoms within the molecule. []

Q2: Are there any resources available for researchers interested in exploring the applications of this compound further?

A2: While the provided abstracts do not delve into specific applications, research infrastructure and resources for exploring this compound further would include databases like PubChem and ChemSpider for general information. Reaxys and SciFinder could offer more in-depth literature searches on its reactions and uses. [, ] For practical laboratory work, chemical suppliers like Sigma-Aldrich or Alfa Aesar would be the starting point for obtaining the compound.

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